CD12681

説明

特性

IUPAC Name |

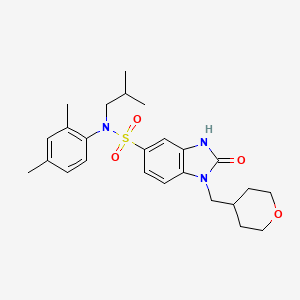

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJZXXYHNBHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

CD12681の合成は、市販の出発物質から始まる複数の段階を伴います。 this compoundと構造的に関連するアナログ11dおよび11eの調製は、3-フルオロ-4-ニトロベンゼンスルホニルクロリドとアニリンの縮合から始まり、スルホンアミド中間体を形成します。 この中間体は、エチルチオグリコール酸との求核置換反応(SNAr)を受け、続いて還元とインサイチュ環化によって最終生成物が得られます。 . This compoundの工業的生産方法は広く文書化されていませんが、研究目的でカスタム合成サービスが提供されています。 .

化学反応の分析

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

化学: RORγの機能とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: IL-17炎症細胞の動員に対する効果と、免疫応答を調節する可能性について調査されています。

医学: 乾癬やその他の自己免疫疾患の局所治療のための前臨床候補として探求されています。

科学的研究の応用

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives, including the compound , exhibit significant anticancer properties. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line, demonstrating promising results with minimal inhibitory concentrations (MICs) comparable to established chemotherapeutics .

Antimicrobial Properties

The sulfonamide moiety of this compound enhances its potential as an antimicrobial agent. Studies have demonstrated that related compounds possess activity against both bacterial and fungal strains. Specific derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, making them candidates for further development as broad-spectrum antimicrobials .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research into sulfonamides indicates their capacity to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are critical in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease. The design of new sulfonamide derivatives has been aimed at enhancing these inhibitory effects through structural modifications .

Case Study 1: Anticancer Screening

A study focused on synthesizing and evaluating a series of benzimidazole derivatives found that one compound exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Evaluation

In another study, a group of sulfonamide derivatives was synthesized and screened for antimicrobial activity. The results indicated that certain compounds showed effective inhibition against drug-resistant bacterial strains, supporting the hypothesis that modifications to the sulfonamide structure can yield potent antimicrobial agents .

作用機序

類似の化合物との比較

This compoundは、RORγの逆アゴニストとしての高い効力と選択性においてユニークです。類似の化合物には、次のようなものがあります。

T0901317 (ML125): 当初はLXRαアゴニストとして同定されましたが、後にRORγの強力な逆アゴニストであることが判明しました。

ML124: LXRα活性が低下し、RORγ逆アゴニスト活性が強化されたT0901317の誘導体。

その他のRORγ逆アゴニスト: RORγを標的としたさまざまな他の化合物が開発されてきましたが、this compoundは、その特定の活性と乾癬治療における局所適用への可能性により際立っています。.

類似化合物との比較

Research Findings and Implications

- Bioavailability : The target compound’s higher PSA and rotatable bond count align with Veber’s criteria for moderate oral bioavailability in rats, contrasting with simpler analogs that meet the thresholds (PSA ≤ 140 Ų, rotatable bonds ≤ 10) for optimal absorption .

- Target Selectivity : The oxan-4-ylmethyl group may confer selectivity for enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms), whereas dipropyl-substituted analogs might exhibit broader off-target effects.

生物活性

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse pharmacological properties.

The molecular formula of this compound is C25H33N3O4S, indicating a complex structure that contributes to its biological activities. The sulfonamide group is particularly significant in medicinal chemistry, often associated with antibacterial and anti-inflammatory effects.

Benzimidazole derivatives, including this compound, typically exert their biological effects through multiple mechanisms. These may include:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation.

- Modulation of Protein Interactions : Compounds like this may interact with various proteins, altering their function and influencing cellular pathways.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial activity. For instance:

- Antibacterial Properties : Studies have shown that related benzimidazole derivatives effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some benzimidazole derivatives demonstrate antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. For example:

- Reduction of Inflammatory Markers : Compounds have been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models .

- Pain Relief : Certain derivatives exhibit analgesic effects comparable to standard pain relief medications .

Case Studies

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Assessment :

Data Table: Biological Activities of Related Benzimidazole Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 µg/mL |

| Compound B | Antifungal | Candida albicans | 20 µg/mL |

| Compound C | Anti-inflammatory | Pro-inflammatory cytokines | 30% reduction |

| Target Compound | Antimicrobial | Staphylococcus aureus | 10 µg/mL |

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and benzimidazole ring cyclization. For example:

- Step 1 : Condensation of 2,4-dimethylaniline with 2-methylpropylamine to form the tertiary amine backbone.

- Step 2 : Introduction of the oxan-4-ylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and KCO as a base) .

- Step 3 : Sulfonylation at the 5-position of the benzimidazole core using a sulfonyl chloride derivative. Key reagents include sodium hydroxide for pH control and trichloroisocyanuric acid (TCICA) for oxidation steps .

Q. How can the compound’s structure be validated post-synthesis?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the sulfonamide group’s conformation and validate bond angles/distances .

- NMR spectroscopy : H and C NMR can confirm substituent positions (e.g., methyl groups on the phenyl ring and oxan-4-ylmethyl moiety) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for the sulfonamide moiety (expected [M+H] peak) .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Enzyme inhibition assays : Target enzymes relevant to benzimidazole derivatives (e.g., kinases or proteases) using fluorescence-based or calorimetric methods.

- Cytotoxicity screening : Use cell lines (e.g., HeLa or HEK293) with MTT assays to evaluate IC values .

- Solubility testing : Measure logP values via HPLC to predict membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzimidazole core under varying pH conditions?

- pH-dependent cyclization : The benzimidazole ring formation is sensitive to acidic conditions. Optimize using buffered systems (e.g., acetic acid/NaOAc at pH 4–5) to stabilize intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization. Monitor by TLC or HPLC for real-time yield analysis .

- Contradiction note : Excess acidity may hydrolyze the oxan-4-ylmethyl group; balance with aprotic solvents like THF .

Q. What strategies resolve crystallographic data contradictions (e.g., disordered sulfonamide groups)?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model disorder, particularly for flexible sulfonamide conformers .

- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

- Validation tools : Employ PLATON/CHECKCIF to flag outliers in bond lengths/angles and adjust refinement restraints .

Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence oral bioavailability in preclinical models?

- Rotatable bonds : This compound has ~8 rotatable bonds (e.g., oxan-4-ylmethyl, methylpropyl chains), which may reduce intestinal permeability if exceeding 10 .

- Polar surface area (PSA) : Calculate PSA using tools like Molinspiration. A PSA >140 Å (common for sulfonamides) suggests low bioavailability; consider prodrug strategies .

- Hydrogen bond donors/acceptors : The sulfonamide and benzimidazole groups contribute 2 donors and 5 acceptors, necessitating permeability enhancers (e.g., lipidic carriers) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamide derivatives).

- QSAR modeling : Train models on datasets of similar benzimidazoles to predict IC values or solubility .

- MD simulations : Analyze sulfonamide group flexibility in aqueous vs. lipid environments to guide derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。